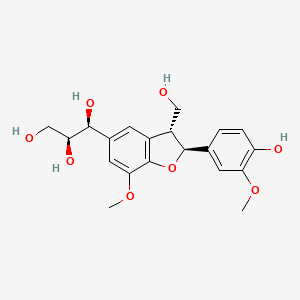

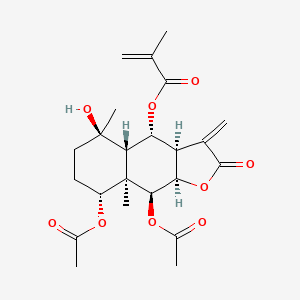

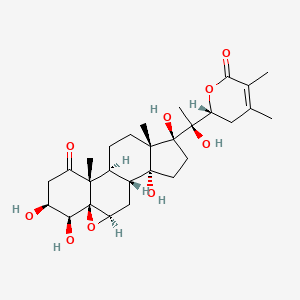

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone

Descripción general

Descripción

7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone is a compound that has been studied for its potential therapeutic effects . It has been found to attenuate neuropathic pain by suppressing oxidative stress, inflammatory and pro-apoptotic protein expression . This compound has also been evaluated for its pharmacokinetics in rats .

Aplicaciones Científicas De Investigación

Neuroprotective and Anti-Diabetic Effects : ECN, isolated from Tussilago farfara Linnaeus, has shown potent neuroprotective and anti-diabetic effects. A study developed an analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining ECN in rat plasma, facilitating further pre-clinical evaluation (Kang et al., 2020).

Inhibition of Neuropathic Pain : ECN was effective in reducing neuropathic pain induced by partial sciatic nerve ligation in mice. The compound demonstrated a dose-dependent reduction in hyperalgesia and allodynia. Its potential mechanisms include the reversal of oxidative stress, inflammatory, and apoptotic proteins expression (Khan et al., 2021).

Inhibition of Diacylglycerol Acyltransferase : ECN, among other sesquiterpenoids isolated from Tussilago farfara, showed inhibitory activity on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This inhibition suggests potential applications in treating obesity, type II diabetes mellitus, and metabolic syndrome (Park et al., 2008).

Cytotoxic Effect on Breast Cancer Cells : ECN exhibited a potent cytotoxic effect on MDA-MB-231 breast cancer cells. It inhibited JAK–STAT3 signaling and suppressed the expression of STAT3 target genes, inducing apoptosis through both extrinsic and intrinsic pathways. ECN also inhibited tumor growth in mice models, suggesting its potential as a chemotherapeutic agent for breast cancer treatment (Jang et al., 2019).

Identification of Cellular Target Proteins in Breast Cancer Cells : A study profiled cellular target proteins of ECN in breast cancer cells using quantitative chemical proteomics. This research helps in understanding the antiproliferative and anti-inflammatory effects of ECN by identifying potential target proteins (Song et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its therapeutic effects, particularly in the context of neuropathic pain . Additionally, more detailed studies on its pharmacokinetics, molecular structure, chemical reactions, physical and chemical properties, and safety profile could provide valuable insights .

Propiedades

IUPAC Name |

[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQLVJPORCMAK-NMNXYZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129063 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80514-14-3 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80514-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

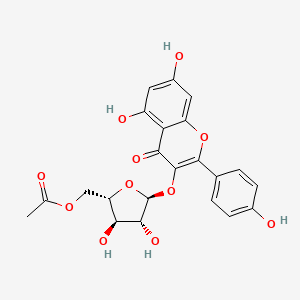

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)